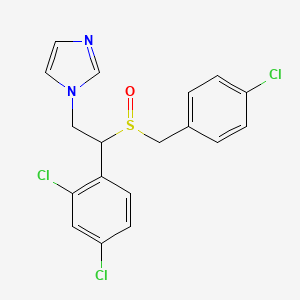

Sulconazole sulfoxide

Description

Structure

3D Structure

Properties

CAS No. |

91021-82-8 |

|---|---|

Molecular Formula |

C18H15Cl3N2OS |

Molecular Weight |

413.7 g/mol |

IUPAC Name |

1-[2-[(4-chlorophenyl)methylsulfinyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C18H15Cl3N2OS/c19-14-3-1-13(2-4-14)11-25(24)18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 |

InChI Key |

GGLXOBRBVWGRHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Controlled Formation of Sulconazole Sulfoxide

Directed Chemical Synthesis of Sulconazole (B1214277) Sulfoxide (B87167)

The controlled synthesis of sulconazole sulfoxide is essential for obtaining a reference standard for analytical purposes and for further toxicological or pharmacological studies. researchgate.net

Hydrogen Peroxide-Mediated Oxidation Protocols for Sulconazole S-Oxidation

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for the conversion of thioethers to sulfoxides due to its efficacy and the production of water as a benign byproduct. mdpi.com In the case of sulconazole, a scaled-up oxidation experiment has been successfully performed using 30% hydrogen peroxide in a concentrated sample solution. researchgate.net This protocol achieved complete conversion of sulconazole nitrate (B79036) to its major degradant, this compound, within 20 hours. researchgate.net The reaction progress can be monitored to halt the experiment before significant over-oxidation to the corresponding sulfone occurs. researchgate.net While hydrogen peroxide is effective, the reaction rate can be influenced by factors such as temperature and the presence of catalysts. mdpi.com For some thioethers containing azole moieties, oxidation with hydrogen peroxide in acetic acid at room temperature has proven to be selective for the formation of the sulfoxide, with the sulfone being formed only at elevated temperatures and with an excess of the oxidant. beilstein-journals.org

Table 1: Example Protocol for Hydrogen Peroxide-Mediated Synthesis of this compound

| Parameter | Condition |

|---|---|

| Starting Material | Sulconazole Nitrate |

| Oxidizing Agent | 30% Hydrogen Peroxide |

| Reaction Time | ~20 hours |

| Outcome | Complete conversion to this compound |

| Control Measure | The reaction is stopped when over-oxidation begins to occur. |

This table is based on the protocol described by Xu et al. (2018). researchgate.net

Investigation of Reagent Selectivity for Sulfur Oxidation in Complex Systems

Sulconazole possesses both a sulfur atom (thioether) and nitrogen atoms within its imidazole (B134444) ring, both of which are susceptible to oxidation. researchgate.net This presents a challenge in selectively oxidizing the sulfur atom without concurrent N-oxidation. It is well-documented that S-oxidation is not always inherently favored over N-oxidation in molecules containing both functionalities. researchgate.net However, extensive analysis of the products formed from the hydrogen peroxide-mediated oxidation of sulconazole has confirmed that S-oxidation is the predominant pathway. nih.gov Spectroscopic data, including ¹H and ¹³C NMR, showed negligible changes in the chemical shifts around the imidazole ring, indicating that N-oxidation did not occur to a significant extent. nih.gov In contrast, significant downfield shifts were observed for the methine and methylene (B1212753) protons adjacent to the sulfur atom, which is consistent with the formation of a sulfoxide. nih.gov The selectivity for S-oxidation in azole-containing thioethers can be influenced by the nature of the heterocycle; electron-withdrawing heterocycles in proximity to the sulfur atom can decrease its reactivity. beilstein-journals.org In the case of sulconazole, the electronic environment appears to favor the selective oxidation of the thioether group by hydrogen peroxide. nih.gov

Elucidation of Oxidative Degradation Pathways from Sulconazole

Forced degradation studies are critical for understanding the stability of a drug substance and for identifying potential degradation products that may arise during storage and handling. nih.gov

Stress Testing Modalities Inducing Sulconazole S-Oxidation

Comprehensive forced degradation studies on sulconazole nitrate have been performed under a variety of stress conditions, including thermal, humidity, photolytic, hydrolytic (acid and base), and oxidative conditions. researchgate.netresearchgate.net The results of these studies unequivocally demonstrate that sulconazole is stable under thermal, photolytic, and hydrolytic stress. researchgate.net Significant degradation of the parent compound was observed exclusively under oxidative conditions. researchgate.netresearchgate.net The primary degradation product formed under this oxidative stress was identified as this compound. researchgate.net Trace amounts of a secondary degradant, likely the sulconazole sulfone, were also detected, particularly with prolonged stress time or increased oxidant concentration. researchgate.netresearchgate.net

Table 2: Summary of Forced Degradation Studies on Sulconazole Nitrate

| Stress Condition | Observation | Primary Degradation Product |

|---|---|---|

| Oxidative | Significant degradation | This compound |

| Thermal | No significant degradation | Not Applicable |

| Photolytic | No significant degradation | Not Applicable |

| Hydrolytic (Acid/Base) | No significant degradation | Not Applicable |

This table summarizes findings from the study by Xu et al. (2018). researchgate.netresearchgate.net

Kinetic Studies of Sulconazole Oxidation and this compound Formation

The kinetics of the oxidation of sulconazole with both peracetic acid and hydrogen peroxide have been previously investigated. researchgate.netnih.gov Such studies typically aim to understand the rate of degradation of the parent drug and the formation of its oxidation products, the sulfoxide and sulfone. nih.gov The oxidation reactions were studied as a function of pH (ranging from 7 to 13) and the concentration of the peroxide reagents. researchgate.net The objective of these kinetic studies was to probe the effects of the peroxide structure and its charge state on the rates of sulconazole loss and the distribution of its oxidation products. researchgate.net While the specific rate constants and reaction orders from these studies are not detailed here, kinetic analyses of similar thioether oxidations have shown that the reaction to the sulfoxide is often the rate-determining step, with subsequent oxidation to the sulfone occurring at a different rate. nih.gov For some thioethers, the oxidation to the sulfoxide can occur as a non-catalyzed reaction with hydrogen peroxide, while the further oxidation to the sulfone may require catalysis. rsc.org

Mechanistic Differentiation between this compound and Other Oxidation Products (e.g., N-oxide, Sulfone)

A definitive structural confirmation is necessary to distinguish this compound from other potential oxidation products like the N-oxide or the sulfone. researchgate.net This has been accomplished through a multifaceted approach combining liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

LC-MS analysis shows that the major oxidative degradant has a mass-to-charge ratio (m/z) corresponding to the addition of a single oxygen atom to the sulconazole molecule. researchgate.netresearchgate.net This is consistent with the formation of either a sulfoxide or an N-oxide. researchgate.net The sulconazole sulfone, which results from the addition of two oxygen atoms, would have a correspondingly higher mass and is typically observed as a minor secondary degradation product. researchgate.net

The key to differentiating the sulfoxide from the N-oxide lies in their fragmentation patterns upon tandem mass spectrometry (MS/MS). researchgate.net this compound exhibits a characteristic McLafferty-type rearrangement, which is a dominant fragmentation pathway for alkyl sulfoxides that possess a β-hydrogen atom. researchgate.netnih.gov This fragmentation is not observed for the parent sulconazole molecule or for potential N-oxide derivatives. researchgate.net Furthermore, the mass spectra of N-oxides are generally similar to those of the parent compound, which is not the case for sulconazole and its primary oxidation product. researchgate.net This compelling mass spectrometric evidence, combined with the NMR data showing chemical shift changes localized around the sulfur atom, confirms that S-oxidation is the predominant degradation pathway, leading to the formation of this compound. researchgate.netnih.gov

Table 3: Spectroscopic Differentiation of Sulconazole Oxidation Products

| Product | Mass Change (vs. Sulconazole) | Key Spectroscopic Feature |

|---|---|---|

| This compound | +16 amu | Characteristic McLafferty-type rearrangement in MS/MS |

| Sulconazole N-oxide | +16 amu | MS/MS spectrum similar to parent compound; no McLafferty rearrangement |

| Sulconazole Sulfone | +32 amu | Observed as a minor secondary degradation product with a higher mass |

This table is based on the analysis by Xu et al. (2018). researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Characterization of Sulconazole Sulfoxide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural confirmation of sulconazole (B1214277) sulfoxide (B87167). Through one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved, allowing for a direct comparison with the parent compound, sulconazole. nih.govresearchgate.net

The oxidation of the sulfur atom in the sulconazole molecule to a sulfoxide group induces significant changes in the local electronic environment, which are observable in both ¹H and ¹³C NMR spectra. nih.gov Comparative analysis of the spectra of sulconazole and sulconazole sulfoxide reveals characteristic chemical shift changes that are indicative of S-oxidation. nih.govresearchgate.net

Notably, a significant downfield shift is observed for the methine proton (H5) and the methylene (B1212753) protons (H12) in the ¹H NMR spectrum. nih.govresearchgate.net In the ¹³C NMR spectrum, even more pronounced downfield shifts are detected for the corresponding carbons, methine C5 and methylene C12. nih.govresearchgate.net These shifts are consistent with the increased deshielding effect caused by the electronegative oxygen atom bonded to the sulfur. nih.gov Conversely, the chemical shifts of the imidazole (B134444) ring remain largely unchanged, which indicates that N-oxidation has not occurred. nih.govresearchgate.net The ¹H and ¹³C NMR data, acquired in DMSO-d₆, provide strong evidence for the formation of the sulfoxide. nih.gov While these NMR data strongly support S-oxidation, they alone may not be sufficient to definitively distinguish a sulfoxide from a sulfone, as the influence of these groups on the chemical shifts of neighboring atoms can be very similar. nih.govresearchgate.net

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Sulconazole and this compound in DMSO-d₆

| Position | Sulconazole Nitrate (B79036) | This compound |

| ¹³C | ¹H | ¹³C |

| 1 | 136.5 | 9.03 (1H, s) |

| 2 | 120.1 | 7.61 (1H, d, J=1.5) |

| 3 | 122.3 | 7.76 (1H, d, J=1.5) |

| 4 | 51.9 | 4.67 (2H, m) |

| 5 | 58.7 | 4.96 (1H, m) |

| 6 | 137.9 | - |

| 7 | 131.6 | 7.70 (1H, d, J=2.1) |

| 8 | 132.0 | - |

| 9 | 129.2 | 7.42 (1H, dd, J=8.4, 2.1) |

| 10 | 127.3 | 7.50 (1H, d, J=8.4) |

| 11 | 132.8 | - |

| 12 | 35.8 | 4.01 (2H, s) |

| 13 | 135.9 | - |

| 14, 18 | 130.6 | 7.27 (2H, d, J=6.0) |

| 15, 17 | 128.4 | 7.34 (2H, d, J=6.0) |

| 16 | 131.1 | - |

Data sourced from Xu et al. (2018). nih.govumsb.ac.id Note: C5 and C11 signals were identified using HMBC data.

To unequivocally assign the proton and carbon signals and confirm the molecular structure of this compound, a suite of two-dimensional NMR experiments is employed. nih.govresearchgate.net These experiments reveal correlations between different nuclei, providing a comprehensive map of the molecule's connectivity.

Gradient-Selected Correlation Spectroscopy (gCOSY): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons within the molecule's spin systems.

Heteronuclear Single-Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular and Fragmentation Analysis

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. researchgate.net

In LC-MS analysis, the oxidative degradant of sulconazole shows a protonated molecule [M+H]⁺. researchgate.net High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of this precursor ion. The determined elemental composition of C₁₈H₁₆Cl₃N₂OS is consistent with the addition of one oxygen atom to the sulconazole structure, confirming the formation of an oxidative adduct. researchgate.net This result, combined with NMR data, points towards either S-oxidation or N-oxidation. researchgate.net

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions. The fragmentation pattern of this compound is distinct and provides conclusive evidence for the location of the oxygen atom on the sulfur. researchgate.net

A key fragmentation pathway observed for alkyl sulfoxides that possess a β-hydrogen atom is a McLafferty-type rearrangement. researchgate.netresearchgate.net This specific rearrangement is considered a characteristic fragmentation pathway that allows for the differentiation of the sulfoxide from potential sulfone or N-oxide isomers. researchgate.netresearchgate.net The MS/MS spectrum of the protonated this compound ion at m/z 413.0048 reveals several diagnostic fragment ions. researchgate.net All fragment assignments are supported by accurate mass data, with errors typically within 5 ppm. researchgate.netumsb.ac.id

Table 2: Key MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺ at m/z 413.0048)

| Fragment | Proposed Structure/Loss | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₈H₁₆Cl₃N₂OS | 413.0047 | 413.0048 |

| a | C₁₀H₈Cl₂NS | 239.9750 | 239.0136 |

| b | C₁₀H₉Cl₂S | 234.9800 | 239.0136 |

| c | C₁₈H₁₄Cl₃N₂S | 394.9941 | 395.0022 |

| d | C₇H₄Cl₂ | 157.9739 | 171.9841 |

| h | C₁₅H₁₁Cl₃S | 328.9720 | 328.9717 |

Data sourced from Xu et al. (2018). researchgate.netresearchgate.net Note: The ion cluster at m/z 239.0136 is proposed to be a superimposition of species 'a' and 'b'. researchgate.netresearchgate.net

High-Resolution Chromatographic Methodologies for Isolation and Quantification

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are essential for the successful isolation and quantification of this compound from reaction mixtures or stressed samples of sulconazole nitrate. nih.gov

For isolation, a semi-preparative HPLC method is employed. researchgate.net The process involves scaling up from an analytical column (e.g., Waters Atlantis C18, 4.6 mm × 150 mm, 5 µm) to a preparative column (e.g., Prep-C18, 20.1 mm × 150 mm, 5 µm) to handle larger sample loads. nih.gov To achieve high purity, a "heart-cutting" fractionation technique is often applied, where only the central portion of the chromatographic peak corresponding to this compound is collected over multiple injections. nih.gov The purity of the isolated compound is then confirmed using analytical HPLC and UHPLC systems. nih.gov

For quantification and routine analysis, a validated UHPLC method is utilized. umsb.ac.id Such methods are validated for specificity, linearity, accuracy, and precision to ensure they are suitable for their intended purpose, such as in quality control of pharmaceutical products. umsb.ac.id The specificity of the method ensures that the this compound peak is well-separated from the parent sulconazole peak and any other potential impurities. umsb.ac.id

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development for Impurity Profiling

The development of a robust Ultra-High Performance Liquid Chromatography (UHPLC) method is crucial for the impurity profiling of sulconazole. The primary goal is to achieve effective separation of sulconazole from its potential degradation products and process-related impurities, with a significant focus on its primary degradant, this compound. researchgate.net Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the active pharmaceutical ingredient (API). biomedres.us

Research has confirmed this compound as the main product of the oxidative degradation of sulconazole nitrate. researchgate.net Therefore, analytical method development targets the distinct separation of the parent sulconazole peak from the this compound peak and other potential impurities, such as N-oxides or sulfone derivatives. researchgate.net The development process for such a method involves a systematic approach to optimizing various chromatographic parameters to ensure reliability and efficiency. researchgate.net

The initial steps in method development involve the selection of a suitable stationary phase (column) and the optimization of the mobile phase composition. chromatographyonline.com Reversed-phase columns, particularly C18 columns, are commonly employed for the analysis of azole antifungal agents and their impurities. researchgate.net Mobile phase optimization typically involves evaluating different organic modifiers, such as acetonitrile (B52724) and methanol, along with aqueous phases containing buffers or acids to control pH and improve peak shape. researchgate.netchromatographyonline.com A gradient elution is often necessary to separate compounds with different polarities within a reasonable timeframe. researchgate.net

A representative UHPLC method for analyzing sulconazole and its sulfoxide impurity would include the parameters outlined in the table below. These parameters are synthesized from established methods for sulconazole and related compounds. researchgate.net

Table 1: Illustrative UHPLC Method Parameters for this compound Impurity Profiling

| Parameter | Specification |

| Column | Waters Atlantis C18 (or equivalent), 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

The developed UHPLC method's performance is confirmed by analyzing samples of sulconazole nitrate that have undergone forced degradation, particularly under oxidative stress conditions (e.g., using hydrogen peroxide), which intentionally generates the sulfoxide degradant. researchgate.net The resulting chromatograms must demonstrate sufficient resolution between the sulconazole peak and the newly formed this compound peak to allow for accurate identification and quantification. researchgate.net

Validation of Analytical Methods for this compound Quantitation and Purity Assessment

Once a suitable UHPLC method is developed, it must be validated to ensure it is fit for its intended purpose, which is the reliable quantitation and purity assessment of this compound. gavinpublishers.com Method validation is a regulatory requirement and is performed according to guidelines from the International Conference on Harmonization (ICH). globalresearchonline.netscholarsresearchlibrary.com The validation process assesses various performance characteristics of the method. gavinpublishers.comnih.gov

Specificity/Selectivity : This is the ability of the method to accurately measure the analyte in the presence of other components, such as the parent drug (sulconazole), other impurities, and degradation products. gavinpublishers.com Specificity is demonstrated by showing that the this compound peak is free from interference, often confirmed by analyzing stressed samples and demonstrating peak purity. researchgate.netnih.gov

Linearity : Linearity establishes the relationship between the concentration of the analyte and the analytical signal. The method must show a linear response over a specified range of this compound concentrations. globalresearchonline.net This is typically evaluated by analyzing a series of solutions of known concentrations and demonstrating a high correlation coefficient (e.g., r² ≥ 0.99). nih.gov

Accuracy : Accuracy reflects the closeness of the measured value to the true value. scholarsresearchlibrary.com It is determined by performing recovery studies, where a known amount of this compound reference standard is added to a sample matrix and the percentage recovered is calculated. nih.gov Acceptance criteria for recovery are generally within 98.0% to 102.0%. nih.gov

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision) : Analysis performed by one analyst on one instrument over a short period. scholarsresearchlibrary.com

Intermediate Precision (Inter-day precision) : Analysis performed by different analysts, on different days, or with different equipment. scholarsresearchlibrary.com The precision is expressed as the Relative Standard Deviation (RSD), which should typically not be more than 2.0%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. gavinpublishers.comscholarsresearchlibrary.com These limits are crucial for quantifying trace-level impurities.

Robustness : Robustness demonstrates the method's reliability with respect to small, deliberate variations in analytical parameters, such as mobile phase pH, flow rate, or column temperature. globalresearchonline.netnih.gov This ensures the method remains consistent during routine use.

The results of the validation study are compiled to provide comprehensive evidence that the analytical method is suitable for the quantitative determination of this compound and the purity assessment of sulconazole API.

Table 2: Typical Validation Parameters and Acceptance Criteria for an Impurity Quantitation Method

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte; peak purity demonstrated. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% – 102.0% for API assay; 80.0% - 120.0% for impurities. nih.gov |

| Precision (RSD%) | ≤ 2.0% for API; ≤ 5.0% for impurities. nih.gov |

| Robustness | System suitability parameters met after minor variations. |

Computational and Theoretical Chemistry Investigations of Sulconazole Sulfoxide

Quantum Chemical Calculations for Understanding Sulfoxide (B87167) Electronic Structure

Calculations can elucidate the distribution of electron density, highlighting the electronegative character of the oxygen atom and the electropositive nature of the sulfur atom. This charge separation is crucial for the molecule's interactions with its environment, including potential interactions with biological targets. Key parameters derived from quantum chemical calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity of sulconazole (B1214277) sulfoxide. For instance, the HOMO energy is related to the molecule's susceptibility to electrophilic attack, while the LUMO energy indicates its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 1: Representative Quantum Chemical Parameters for Sulfoxide Structures

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates susceptibility to oxidation; higher values suggest greater reactivity. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates susceptibility to reduction; lower values suggest greater reactivity. |

| HOMO-LUMO Gap | 4.5 to 7.0 eV | Reflects kinetic stability; a larger gap implies lower reactivity. |

Note: The values in this table are representative for aryl alkyl sulfoxides and are intended to illustrate the application of quantum chemical calculations. Specific values for sulconazole sulfoxide would require dedicated calculations.

Density Functional Theory (DFT) Applications in Predicting Oxidation Products and Pathways

Density Functional Theory (DFT) is a powerful computational method used to predict the metabolic fate of drug molecules, including their oxidation products and pathways. For sulconazole, experimental studies have confirmed that oxidation primarily occurs at the sulfur atom, leading to the formation of this compound. nih.gov DFT calculations can provide a theoretical rationale for this observation.

By modeling the sulconazole molecule, DFT can be used to calculate the electron density and reactivity indices for different atoms. The sulfur atom in the thioether group of sulconazole is a nucleophilic center and, therefore, susceptible to oxidation. DFT calculations can quantify the relative likelihood of oxidation at different sites within the molecule, such as the sulfur atom versus the nitrogen atoms of the imidazole (B134444) ring. These calculations often show that the sulfur atom is the most electronically favorable site for oxidation.

Furthermore, DFT can be used to model the reaction pathways for the formation of potential oxidation products. This includes not only the primary oxidation to this compound but also the potential for subsequent oxidation to the corresponding sulfone. nih.gov By calculating the activation energies for these different reaction pathways, DFT can predict which products are most likely to form under specific oxidative conditions. Such theoretical predictions are invaluable in understanding the degradation pathways of sulconazole and in identifying potential impurities in pharmaceutical formulations.

Theoretical Studies on Sulfenate-Sulfoxide Rearrangements and Related Transformations

The sulfoxide group can participate in a variety of chemical transformations, including rearrangements. One of the most well-known is the nih.govnih.gov-sigmatropic rearrangement of allylic sulfoxides to form sulfenate esters, a transformation known as the Mislow-Evans rearrangement. While this compound does not possess a classic allylic sulfoxide structure, theoretical studies on related rearrangements are relevant to understanding its potential chemical reactivity.

Computational methods can be employed to explore the energy landscape of potential rearrangement pathways. For instance, theoretical calculations could investigate the feasibility of intramolecular rearrangements involving the sulfoxide oxygen and adjacent alkyl groups under thermal or catalytic conditions. Such studies would involve locating the transition state structures for the proposed rearrangements and calculating the associated activation energy barriers. A high activation barrier would suggest that such a rearrangement is unlikely to occur under normal conditions. These theoretical investigations, even in the absence of experimental evidence for this compound, are crucial for a comprehensive understanding of its chemical stability and potential reactivity in different chemical environments.

Modeling of Stereochemical Aspects in Chiral Sulfoxide Formation and Epimerization

The oxidation of the prochiral sulfur atom in sulconazole introduces a new stereocenter, leading to the formation of this compound as a pair of diastereomers, given that sulconazole itself is a chiral molecule. The stereochemistry of sulfoxides is of significant interest as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.

Computational modeling plays a vital role in understanding the stereochemical aspects of this compound. Quantum chemical calculations can be used to determine the absolute configuration of the chiral sulfur center. By comparing theoretically calculated electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with experimentally measured spectra, the absolute configuration of the synthesized or isolated stereoisomers can be assigned.

Furthermore, computational models can be used to study the process of epimerization at the sulfur center. Sulfoxides are known to undergo thermal racemization, and theoretical calculations can determine the energy barrier for this inversion process. The mechanism of inversion is thought to proceed through a planar transition state at the sulfur atom. By calculating the energy of this transition state, the optical stability of the this compound enantiomers can be predicted. This information is critical for understanding the handling and storage of enantiomerically pure samples.

Table 2: Computational Approaches in Sulfoxide Stereochemistry

| Computational Method | Application | Outcome |

|---|---|---|

| DFT Geometry Optimization | Modeling the 3D structure of diastereomers | Provides the most stable conformations of each stereoisomer. |

| TD-DFT (ECD/VCD) | Assignment of absolute configuration | Correlation of calculated and experimental spectra to determine (R) or (S) configuration at the sulfur atom. |

Computational Predictions of S-O Bond Characteristics and Stability

The nature and strength of the sulfur-oxygen (S-O) bond are defining features of a sulfoxide. Computational chemistry provides tools to predict and analyze the characteristics of this bond in this compound, offering insights into its stability. The S-O bond length is a fundamental parameter that can be accurately calculated using methods like DFT. For typical sulfoxides, this bond length is intermediate between that of a single and a double bond.

A more sophisticated measure of bond stability is the bond dissociation energy (BDE), which quantifies the energy required to break the bond homolytically. Accurately calculating the S-O BDE for sulfoxides has been a challenge for computational methods. However, the development of specific DFT functionals, such as M06-2X, combined with appropriate basis sets that include high-exponent d functions for sulfur, has led to more reliable predictions. nih.gov

Theoretical calculations of the S-O BDE for this compound can provide a quantitative measure of its thermal stability. A higher BDE would suggest a more stable sulfoxide that is less prone to deoxygenation. This information is valuable for predicting the compound's stability under various conditions and for understanding its potential to participate in redox reactions.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| Sulconazole |

| This compound |

| Sulconazole nitrate (B79036) |

| Hydrogen peroxide |

| Sulfone |

Role of Sulconazole Sulfoxide in Pharmaceutical Impurity Control and Regulatory Science

Utility as a Reference Standard for Compendial Procedure Development (e.g., USP Monograph Modernization)

The United States Pharmacopeia (USP) is engaged in an ongoing initiative to modernize its monographs, replacing older, less specific analytical methods with more advanced, stability-indicating techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). A key component of this modernization is the comprehensive identification and control of impurities.

Sulconazole (B1214277) sulfoxide (B87167) serves as a crucial reference standard in the development and validation of these modernized analytical methods for sulconazole nitrate (B79036). ascendpkg.comveeprho.com Forced degradation studies, which intentionally stress a drug substance under conditions such as oxidation, heat, and light, have definitively identified sulconazole sulfoxide as the principal degradation product when sulconazole nitrate is exposed to oxidative conditions. ascendpkg.comveeprho.com

The process of confirming the structure of this degradant involved a multi-faceted approach:

Stress Testing: Sulconazole nitrate was subjected to oxidative stress, primarily using hydrogen peroxide, which led to the formation of the sulfoxide.

Chemical Synthesis: The degradant was independently synthesized to provide a pure sample for characterization.

Purification: Semi-preparative HPLC was used to isolate and purify the this compound.

Structural Elucidation: Advanced analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, were employed to definitively confirm the structure as the sulfoxide, distinguishing it from other potential oxidation products like an N-oxide or a sulfone. ascendpkg.comveeprho.com

Once structurally confirmed and isolated, pure this compound becomes an official reference standard. This standard is indispensable for the development of stability-indicating analytical procedures for the USP monograph, allowing for:

Method Specificity: Ensuring the analytical method can accurately separate and quantify this compound from the active pharmaceutical ingredient (API) and other potential impurities.

System Suitability: A resolution solution containing both sulconazole nitrate and the this compound reference standard is used to verify the performance of the chromatographic system before analysis.

Accurate Quantification: The reference standard enables the precise measurement of the impurity levels in both the drug substance and the finished drug product.

This effort has culminated in an official compendial procedure and the introduction of this compound as a specified, named impurity (sulconazole related compound A) in the modernized USP monograph for sulconazole nitrate.

Strategies for Managing Oxidative Impurities in Sulconazole Formulations

The identification of sulfur oxidation as the primary degradation pathway for sulconazole nitrate directly informs the strategies required to ensure the stability of its pharmaceutical formulations, which are typically topical creams or solutions. ascendpkg.com The goal is to minimize the formation of this compound throughout the product's shelf life. Key strategies revolve around formulation development and packaging selection.

Formulation Strategies:

Inclusion of Antioxidants: Antioxidants are excipients that can be added to formulations to prevent the oxidative degradation of the API. They work by being preferentially oxidized, thereby protecting the drug substance. Common antioxidants used in topical formulations include:

Butylated Hydroxytoluene (BHT)

Butylated Hydroxyanisole (BHA)

Tocopherol (Vitamin E)

Ascorbic Acid (Vitamin C)

Propyl Gallate

Packaging and Storage Strategies:

Control of Oxygen Exposure: Limiting the exposure of the product to atmospheric oxygen is a critical control measure.

Inert Gas Blanketing: During the manufacturing process, the headspace in mixing vessels and the final container can be purged with an inert gas like nitrogen to displace oxygen.

Oxygen-Impermeable Packaging: The choice of primary packaging is vital. Materials with low oxygen transmission rates, such as aluminum tubes or containers with specialized barrier layers (e.g., PVDC-coated films), are preferred over more permeable plastic containers. kingchuanpackaging.combormiolipharma.com Oxygen absorbers can also be incorporated into secondary packaging. pharmadesiccants.com

Protection from Light: Light, particularly UV radiation, can catalyze oxidative reactions. bormiolipharma.com

Opaque Packaging: Using opaque materials for tubes and bottles, or amber-colored glass for solutions, helps protect the light-sensitive drug from photodegradation. bormiolipharma.com

Moisture Control: While oxidation is the primary concern, controlling moisture is also important as it can influence the rate of chemical degradation. Packaging with a low moisture vapor transmission rate (WVTR) and the potential inclusion of desiccants can help maintain product integrity. pharmadesiccants.com

The following table summarizes common strategies for mitigating oxidative degradation in pharmaceutical formulations.

| Strategy Category | Specific Approach | Mechanism of Protection |

| Formulation | Addition of Antioxidants (e.g., BHT, Tocopherol) | Preferential oxidation; scavenges free radicals to terminate chain reactions. |

| Manufacturing | Inert Gas (Nitrogen) Purging/Blanketing | Displaces atmospheric oxygen from headspace in containers, reducing potential for oxidation. |

| Packaging | Oxygen-Impermeable Containers (e.g., Aluminum) | Provides a physical barrier to prevent oxygen ingress from the environment. ascendpkg.com |

| Packaging | Opaque or Amber-Colored Containers | Blocks UV and visible light, which can act as a catalyst for oxidative reactions. bormiolipharma.com |

| Packaging | Use of Oxygen Absorbers/Scavengers | Actively removes residual oxygen from within the sealed package. pharmadesiccants.com |

Analytical Control Strategies for Degradation Product Monitoring in Pharmaceutical Manufacturing

A robust analytical control strategy is essential to ensure that this compound is maintained below its specified acceptance limit throughout the manufacturing process and the product's shelf life. This strategy encompasses testing at multiple stages, from the incoming raw material to the final packaged product and ongoing stability studies.

Key Components of the Control Strategy:

API Release Testing: The sulconazole nitrate drug substance is tested for impurities, including the sulfoxide, before it is used in formulation. This establishes a baseline for the impurity profile.

In-Process Controls (IPCs): Monitoring for the formation of this compound can be performed at critical steps during the manufacturing process. pharmaknowledgeforum.com For example, after a heating or mixing step where the product is exposed to air and elevated temperature, a sample may be tested to ensure the impurity has not formed to an unacceptable level. pharmaknowledgeforum.com This allows for real-time process monitoring and adjustment.

Finished Product Release Testing: Each batch of the final sulconazole nitrate product (e.g., cream or solution) must be tested against the specifications outlined in the pharmacopeial monograph or marketing authorization. europa.eu This includes a specific test for this compound using a validated, stability-indicating HPLC or UHPLC method. europa.eu The method must be able to separate and accurately quantify the sulfoxide from the parent drug and any other impurities.

Stability Studies: Finished product batches are placed on a formal stability program, where they are stored at specified temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies). qlaboratories.com Samples are tested at predetermined time points (e.g., 3, 6, 9, 12, 24 months) to monitor the level of this compound and ensure it remains within the acceptable limit throughout the proposed shelf life. qlaboratories.com

The analytical methods used for this monitoring are typically based on reversed-phase HPLC with UV detection. nih.gov The development of these methods relies on the this compound reference standard to confirm specificity and accuracy.

The table below outlines the typical stages and purposes of analytical control for this compound.

| Stage of Control | Purpose | Typical Method |

| API Release | To confirm the purity of the starting material and establish a baseline impurity profile. | HPLC / UHPLC |

| In-Process Control | To monitor and control the formation of the impurity during critical manufacturing steps. pharmaknowledgeforum.compharmtech.com | HPLC / UHPLC |

| Finished Product Release | To ensure the final product meets all quality specifications before being released to the market. europa.eu | HPLC / UHPLC |

| Stability Testing | To monitor impurity levels over time and establish the product's shelf life and storage conditions. qlaboratories.com | HPLC / UHPLC |

Future Directions and Advanced Research Frontiers for Sulconazole Sulfoxide Studies

Development of Novel Analytical Approaches for Trace Level Detection

The detection and quantification of sulconazole (B1214277) sulfoxide (B87167) are essential for monitoring the degradation of sulconazole in various matrices. While methods like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) have been validated for identifying and confirming the structure of sulconazole sulfoxide, future research is geared towards developing more sensitive and rapid methods for trace-level detection. nih.govresearchgate.net

Novel analytical approaches could be inspired by techniques developed for other sulfoxides and sulfur-containing compounds. nih.govresearchgate.net High-throughput screening methods, which are crucial for discovering new biocatalysts capable of producing sulfoxides, offer a framework for rapid detection. nih.govnih.gov These methods often utilize spectroscopic measurements in microtiter plate formats. nih.gov

Future strategies for trace-level detection of this compound could include:

Advanced Chromatographic Techniques: Developing methods with lower limits of detection (LoD) than current standards, possibly integrating pre-concentration steps to analyze environmental or biological samples where the compound may be present in minute quantities. researchgate.net

Fluorometric and Colorimetric Assays: Investigating the potential for specific derivatization reactions that yield fluorescent or colored products, enabling sensitive detection. nih.govresearchgate.net For instance, some methods for detecting sulfoxides involve their reduction to sulfides coupled with the release of a measurable substance like iodine. nih.govnih.gov

Biosensors: Creating specific biosensors that can selectively bind to this compound, offering real-time detection capabilities.

| Analytical Technique | Principle | Potential Advantages for this compound Detection | Reference Context |

|---|---|---|---|

| UHPLC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. | High specificity and structural confirmation; already validated for this compound. nih.govresearchgate.net | General Sulfoxide Analysis researchgate.net |

| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of native or induced fluorescence. Requires a fluorophore or derivatization. | High sensitivity for trace-level quantification. researchgate.net | Omeprazole (a sulfoxide) nih.gov, Sulfonamides researchgate.net |

| Gas Chromatography-Sulphur Chemiluminescence Detection (GC-SCD) | Separation of volatile compounds followed by detection specific to sulfur compounds. | High selectivity for sulfur-containing compounds; very low detection limits. researchgate.net | General Sulfur Compounds researchgate.net |

| Colorimetric Assays | Chemical reaction leading to a colored product, with intensity measured by a spectrophotometer. | Simple, inexpensive, and suitable for high-throughput screening. nih.gov | General Sulfoxide Analysis nih.gov |

Investigations into Environmental and Biological Transformation Pathways of Sulfur-Containing Compounds (General Context)

The presence of antifungal agents like sulconazole in the environment is a growing concern, necessitating research into their fate and transformation. researchgate.netnih.govmdpi.com Sulfur-containing compounds, including many pharmaceuticals, can undergo various transformations through biological and environmental processes. nih.govresearchgate.net Fungi, for example, possess complex sulfur metabolism pathways to assimilate sulfur from the environment, which is essential for synthesizing amino acids like cysteine and methionine. nih.govfrontiersin.org

The environmental transformation of azole fungicides can occur through several pathways:

Biodegradation: Microorganisms in environments like activated sludge can break down these complex molecules. researchgate.net Studies on the imidazole (B134444) fungicide climbazole showed degradation pathways involving oxidative dehalogenation and side-chain oxidation. researchgate.net However, other azoles have shown resistance to biodegradation. nih.gov

Photodegradation: UV irradiation can lead to the chemical degradation of azoles, often involving the substitution of halogen atoms with hydroxyl groups. nih.gov

Oxidation: The sulfur atom in many organic compounds is susceptible to oxidation, forming sulfoxides and subsequently sulfones. For sulconazole, S-oxidation to this compound is the predominant degradation pathway. nih.govresearchgate.net

Understanding these general pathways provides a framework for predicting the environmental fate of sulconazole and the persistence of its sulfoxide metabolite. Future research should focus on identifying the specific microorganisms and enzymatic processes responsible for the transformation of sulconazole in soil and aquatic environments.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Sulconazole Oxidation Processes

The conversion of sulconazole to this compound is an oxidation reaction. nih.gov Real-time monitoring of this process is key to understanding its kinetics and the factors that influence it. Advanced spectroscopic techniques, which are non-invasive and provide molecular-level information, are well-suited for this purpose. mdpi.com

Potential techniques for real-time monitoring include:

UV-Vis Spectroscopy: This technique can be used to study chemical kinetics by passing UV radiation through a reaction cell and observing changes in absorbance over time. ijrpr.com Changes in the chromophoric structure as the sulfide is oxidized to a sulfoxide could be tracked. The formation of a complex between a drug and another molecule can lead to changes in the UV absorption spectrum. nih.gov

Fluorescence Spectroscopy: This highly sensitive technique can detect changes in the molecular environment. mdpi.commdpi.com If the fluorescence properties of sulconazole and its sulfoxide differ, this method could be used to monitor the reaction. It is particularly useful for detecting multiple components, even at low concentrations. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance can provide detailed structural information and has been used to follow the progress of oxidation reactions. nottingham.ac.uk For instance, ¹⁹F NMR spectroscopy has been used to readily distinguish between a sulfide and its corresponding sulfoxide based on their distinct chemical shifts. nottingham.ac.uk

| Spectroscopic Method | Principle of Monitoring | Applicability to Sulconazole Oxidation |

|---|---|---|

| UV-Vis Spectroscopy | Measures changes in light absorption at specific wavelengths as the chemical structure changes from sulfide to sulfoxide. ijrpr.com | Applicable if sulconazole and this compound have distinct absorption spectra. nih.gov Useful for kinetic studies. ijrpr.com |

| Fluorescence Spectroscopy | Detects changes in fluorescence emission resulting from the structural modification during oxidation. mdpi.commdpi.com | Offers high sensitivity for tracking the appearance of the sulfoxide or disappearance of the sulfide. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Monitors the appearance of new signals or shifts in existing signals corresponding to the sulfoxide structure. researchgate.netnottingham.ac.uk | Provides definitive structural information in real-time, allowing for unambiguous tracking of the conversion. |

Exploration of Structure-Reactivity Relationships in Sulfoxide Formation through Oxidative Stress Models

The formation of this compound is a result of the oxidation of the sulfur atom in the parent molecule. nih.govresearchgate.net This reaction is particularly relevant in the context of oxidative stress, where an excess of reactive oxygen species (ROS) can drive such chemical transformations. nih.govnih.gov Interestingly, many azole antifungals, including sulconazole, have been shown to induce mitochondrial oxidative stress and increase intracellular ROS production in target cells. nih.govnih.govfrontiersin.org

This creates a scenario where the drug itself may contribute to the conditions that lead to its own degradation into the sulfoxide form. The mechanisms linking azole action to ROS formation are thought to involve the perturbation of mitochondrial membranes, leading to electron leakage from the respiratory chain. frontiersin.org

Future research should explore the structure-reactivity relationships that govern this process. This involves understanding how the specific structural features of sulconazole influence its susceptibility to oxidation under stress conditions. Key structural elements include:

The imidazole ring, which is central to its antifungal activity. drugbank.compatsnap.com

The thioether (sulfide) linkage, which is the site of oxidation.

By creating oxidative stress models in vitro, researchers can study how modifications to these structural components affect the rate and extent of sulfoxide formation. This research, drawing on principles from structure-activity relationship (SAR) studies of other azole derivatives, can provide valuable insights into the stability of sulconazole and the potential biological activity of its sulfoxide metabolite. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Sulconazole sulfoxide in laboratory settings?

- Methodological Answer : Synthesis typically involves oxidation of Sulconazole using controlled oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid). Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>99%, as per pharmaceutical standards). For reproducibility, document reaction conditions (temperature, solvent ratios) and validate results against reference spectra from established databases .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

- Methodological Answer : Stability studies should be conducted under varying conditions (pH, temperature, light exposure). Use accelerated degradation protocols (e.g., 40°C/75% relative humidity for 6 months) and monitor via HPLC-UV. Store samples in amber vials at -20°C to minimize photodegradation, and validate storage protocols by comparing pre- and post-storage bioactivity assays .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Optimize sample preparation (e.g., protein precipitation with acetonitrile) to reduce matrix effects. Validate the method using spike-recovery experiments in relevant biological fluids (e.g., plasma), ensuring a limit of detection (LOD) ≤10 ng/mL and linearity (R² >0.99) across expected concentration ranges .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported antifungal efficacy of this compound across fungal strains?

- Methodological Answer : Employ a standardized broth microdilution assay (CLSI M27/M38 guidelines) with multiple strains (e.g., Candida albicans, Aspergillus fumigatus). Include positive controls (e.g., fluconazole) and assess minimum inhibitory concentrations (MICs) in triplicate. Use statistical models (e.g., ANOVA with post-hoc Tukey tests) to analyze inter-strain variability and identify confounding factors (e.g., efflux pump activity via gene expression profiling) .

Q. What strategies are recommended for investigating this compound’s mechanism of action when traditional target-based assays yield inconclusive results?

- Methodological Answer : Combine proteomic and metabolomic approaches. Perform thermal proteome profiling (TPP) to identify target proteins and untargeted metabolomics to map cellular pathway disruptions. Validate findings using CRISPR-Cas9 knockout models of candidate targets and correlate results with phenotypic changes (e.g., hyphal growth inhibition) .

Q. How can researchers address discrepancies in toxicity profiles of this compound observed in in vitro vs. in vivo models?

- Methodological Answer : Conduct interspecies pharmacokinetic studies to compare metabolic pathways (e.g., cytochrome P450 activity). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro toxicity data (e.g., hepatocyte assays) to in vivo scenarios. Include histopathological analysis of organs in animal models to identify off-target effects not detectable in cell cultures .

Q. What experimental frameworks are suitable for studying this compound’s interaction with host immune responses during fungal infections?

- Methodological Answer : Use co-culture systems of fungal pathogens and immune cells (e.g., macrophages). Measure cytokine profiles (IL-6, TNF-α) via ELISA and phagocytosis rates via flow cytometry. Integrate transcriptomic data (RNA-seq) from infected tissues to identify immunomodulatory pathways influenced by this compound .

Methodological and Data Analysis Considerations

Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear efficacy patterns?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For non-sigmoidal curves, apply alternative models (e.g., Emax with baseline) and assess goodness-of-fit via Akaike information criterion (AIC) .

Q. What criteria should guide the selection of in vivo models for evaluating this compound’s pharmacokinetic properties?

- Methodological Answer : Prioritize models with humanized metabolic pathways (e.g., CYP3A4-transgenic mice) or immunosuppressed states (e.g., cyclophosphamide-treated rodents) to mimic clinical scenarios. Validate model relevance by comparing drug clearance rates and metabolite profiles to human data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.